molecular formula C13H10F2N2 B14702163 N,N'-Bis(2-fluorophenyl)methanimidamide CAS No. 18464-34-1

N,N'-Bis(2-fluorophenyl)methanimidamide

Cat. No.: B14702163
CAS No.: 18464-34-1
M. Wt: 232.23 g/mol
InChI Key: NJAIFUHESHECHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-Bis(2-fluorophenyl)methanimidamide is a methanimidamide derivative featuring two 2-fluorophenyl substituents bonded to the central imidoformamide core. Methanimidamides are characterized by the functional group $ \text{R}^1\text{N–C(=NH)–NR}^2 $, where $ \text{R}^1 $ and $ \text{R}^2 $ are aryl or alkyl groups. In this compound, both substituents are 2-fluorophenyl rings, conferring distinct electronic and steric properties due to fluorine’s electronegativity and small atomic radius. For example, methanimidamides are often synthesized via reactions between aryl amines and cyanamide derivatives, as seen in the preparation of related compounds like 1-carbamimidamido-N-[2-(2-fluorophenyl)ethyl]methanimidamide hydrochloride .

Properties

CAS No.

18464-34-1

Molecular Formula

C13H10F2N2

Molecular Weight

232.23 g/mol

IUPAC Name

N,N'-bis(2-fluorophenyl)methanimidamide

InChI

InChI=1S/C13H10F2N2/c14-10-5-1-3-7-12(10)16-9-17-13-8-4-2-6-11(13)15/h1-9H,(H,16,17)

InChI Key

NJAIFUHESHECHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC=NC2=CC=CC=C2F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(2-fluorophenyl)methanimidamide typically involves the reaction of 2-fluoroaniline with formamidine acetate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The reaction can be represented as follows:

2C6H4FNH2+H2NCHNH2CH3COOHC13H10F2N2+2H2O2 \text{C}_6\text{H}_4\text{FNH}_2 + \text{H}_2\text{NCHNH}_2 \cdot \text{CH}_3\text{COOH} \rightarrow \text{C}_13\text{H}_10\text{F}_2\text{N}_2 + 2 \text{H}_2\text{O} 2C6​H4​FNH2​+H2​NCHNH2​⋅CH3​COOH→C1​3H1​0F2​N2​+2H2​O

Industrial Production Methods

In an industrial setting, the production of N,N’-Bis(2-fluorophenyl)methanimidamide may involve a continuous flow process to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The use of automated reactors and precise control of temperature and pressure are common practices in industrial production.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(2-fluorophenyl)methanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The fluorine atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the phenyl rings.

Scientific Research Applications

N,N’-Bis(2-fluorophenyl)methanimidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N’-Bis(2-fluorophenyl)methanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Critical Analysis of Evidence

The evidence highlights the importance of substituent choice in methanimidamide derivatives:

  • Fluorine vs. Chlorine: Fluorine’s electronegativity may mitigate toxicity risks compared to chlorine, as seen in Chlordimeform’s ban .
  • Aromatic vs. Heterocyclic Substituents: Benzothiazolyl groups enhance lipophilicity, while thiazolyl derivatives show tunable biological activity .

Biological Activity

N,N'-Bis(2-fluorophenyl)methanimidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C13H12F2N2
  • Molecular Weight : 234.25 g/mol

The presence of fluorine atoms in the phenyl rings may influence its biological activity, particularly in terms of lipophilicity and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of methanimidamide have shown varying degrees of antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli.

CompoundActivity Against S. aureusActivity Against E. coli
Compound A62.2% inhibition51.5% inhibition
Compound B83.4% inhibition78.8% inhibition

The above table illustrates the potential for this compound to exhibit similar or enhanced antibacterial activity compared to its analogs, suggesting further investigation is warranted.

Enzyme Inhibition

This compound may also act as an inhibitor of various enzymes. For example, studies on related compounds have demonstrated inhibitory effects on monoamine oxidase (MAO), which is relevant for neurodegenerative diseases.

  • Inhibition Potency : Compounds with similar moieties showed IC50 values ranging from 0.013 µM to 4.19 µM for MAO-A and MAO-B, indicating that this compound could potentially possess similar inhibitory effects.

Study 1: Antimicrobial Screening

A study evaluated the antimicrobial efficacy of various methanimidamide derivatives, including this compound. The results indicated a significant reduction in bacterial growth, particularly against S. aureus, suggesting that this compound could be a candidate for further development as an antimicrobial agent.

Study 2: Enzyme Interaction

In another investigation focusing on enzyme inhibition, derivatives were tested for their ability to inhibit MAO-B. The findings revealed that certain modifications to the phenyl rings enhanced inhibitory potency, which may be applicable to this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.